molecular formula C19H20N2O4 B6929029 N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide

N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide

Cat. No.: B6929029
M. Wt: 340.4 g/mol
InChI Key: JGWWSCPSTLHKMC-UHFFFAOYSA-N
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Description

N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Properties

IUPAC Name

N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-11-7-13(8-12(2)18(11)23)5-6-20-19(24)14-3-4-15-16(9-14)25-10-17(22)21-15/h3-4,7-9,23H,5-6,10H2,1-2H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWWSCPSTLHKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)CCNC(=O)C2=CC3=C(C=C2)NC(=O)CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hydroxy-3,5-dimethylphenyl ethylamine and 3-oxo-4H-1,4-benzoxazine-7-carboxylic acid.

    Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Large-scale synthesis using automated reactors to ensure consistent reaction conditions.

    Optimization: Optimization of reaction parameters such as temperature, pressure, and solvent to maximize yield and purity.

    Quality Control: Rigorous quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) under mild conditions.

    Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).

    Substitution: Reagents such as SOCl2 (thionyl chloride) or PBr3 (phosphorus tribromide).

Major Products

    Oxidation: Formation of 4-hydroxy-3,5-dimethylbenzaldehyde.

    Reduction: Formation of 4-hydroxy-3,5-dimethylbenzyl alcohol.

    Substitution: Formation of 4-chloro-3,5-dimethylphenyl ethylamine.

Scientific Research Applications

N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: It is used in the development of advanced materials such as polymers and resins.

    Biological Research: It is used as a probe to study biochemical pathways and molecular interactions.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways or inhibit enzyme activity, leading to therapeutic effects.

    Binding Interactions: The hydroxyl and carbonyl groups play a crucial role in binding to the target molecules through hydrogen bonding and van der Waals interactions.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3,5-dimethylphenyl ethylamine: A precursor in the synthesis of the target compound.

    3-oxo-4H-1,4-benzoxazine-7-carboxylic acid: Another precursor used in the synthesis.

    4-hydroxy-3,5-dimethylbenzaldehyde: A product formed from the oxidation of the target compound.

Uniqueness

N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties

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